molecular formula C13H21NO4 B3246402 tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate CAS No. 1781343-19-8

tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

Cat. No.: B3246402
CAS No.: 1781343-19-8
M. Wt: 255.31
InChI Key: TVMTXDMYDNVSSR-UHFFFAOYSA-N
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Description

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate is a chemical compound with a unique bicyclic structure. . The compound’s structure features a tert-butyl carbamate group attached to a 9-oxo-3-oxabicyclo[3.3.1]nonane ring system, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate typically involves the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. One common synthetic route includes the use of a bicyclic ketone intermediate, which undergoes a reaction with tert-butyl carbamate in the presence of a catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, but they often include inhibition or activation of key biological processes .

Comparison with Similar Compounds

Tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.

    Bicyclic ketones: These compounds share the bicyclic ring system but lack the carbamate group.

    Carbamates: These compounds contain the carbamate functional group but may have different core structures. The uniqueness of this compound lies in its combination of the bicyclic ring system and the carbamate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-4-8-6-17-7-9(5-10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMTXDMYDNVSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2COCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate
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tert-Butyl (9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate

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